Elevated Molecular Complexity as a Determinant of Interaction Specificity
The Cactvs complexity score for 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonic acid is 439, significantly higher than that of the unsubstituted pyridine-3-sulfonic acid (193) and the monohydroxy analogs (332) [1]. This quantifiable difference in topological intricacy results directly from the additional methyl and hydroxyl substituents on the pyridone ring.
| Evidence Dimension | Molecular Complexity (Cactvs Complexity Score) |
|---|---|
| Target Compound Data | 439 |
| Comparator Or Baseline | Pyridine-3-sulfonic acid (193) and 2-Hydroxypyridine-3-sulfonic acid (332) |
| Quantified Difference | +246 versus pyridine-3-sulfonic acid; +107 versus 2-hydroxypyridine-3-sulfonic acid |
| Conditions | Computed by Cactvs 3.4.8.18, as reported in PubChem |
Why This Matters
Higher molecular complexity is often correlated with greater potential for selective molecular recognition, a critical parameter when selecting building blocks for catalyst design or bioactive molecule synthesis.
- [1] PubChem. (2026). Computed Properties for CID 3015933, CID 69468, CID 2762813, and CID 3016673. National Center for Biotechnology Information. View Source
